molecular formula C15H12Br2 B14336266 Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis- CAS No. 101246-06-4

Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-

Cat. No.: B14336266
CAS No.: 101246-06-4
M. Wt: 352.06 g/mol
InChI Key: PXSQEICOMZUJBY-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-" (hereafter referred to as Compound A) features two benzene rings connected via a strained cyclopropane ring substituted with two bromine atoms at the 3 and 3 positions. Its molecular formula is C₁₅H₁₂Br₂ (molecular weight: ~352 g/mol). The cyclopropane bridge introduces significant ring strain, which influences its reactivity and stability. Bromine substituents further modulate electronic properties and steric hindrance, making this compound distinct in applications ranging from pharmaceuticals to materials science .

Properties

CAS No.

101246-06-4

Molecular Formula

C15H12Br2

Molecular Weight

352.06 g/mol

IUPAC Name

(2,2-dibromo-3-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H12Br2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

PXSQEICOMZUJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural and Chemical Overview

1,1'-(3,3-Dibromo-1,2-cyclopropanediyl)bisbenzene (C₁₅H₁₂Br₂) has a molecular weight of 352.06 g/mol and belongs to the class of diarylcyclopropanes. Its structure consists of a cyclopropane ring with two bromine atoms at the 3,3-positions and two benzene rings attached to the 1,2-positions. The compound’s strain and electron-deficient cyclopropane core make it a valuable intermediate in organic synthesis, particularly in [2+1] cycloadditions and ring-opening reactions.

Preparation Methods

Dibromocyclopropanation of Phenyl-Substituted Allenes

The most well-documented synthesis of 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bisbenzene involves a three-step sequence starting from phenyl-substituted allenes (Figure 1).

Step 1: Synthesis of Phenyl-Substituted Allenes

Phenylallenes are prepared via a Wittig reaction between methyl triphenylphosphonium bromide (1.2 equiv) and aryl ketones or aldehydes (1.0 equiv) in tetrahydrofuran (THF) under basic conditions (t-BuOK, 1.2 equiv). The reaction proceeds via ylide formation, followed by alkene generation, yielding intermediates such as 1-methyl-4-(propa-1,2-dien-1-yl)benzene (95% yield).

Step 2: Dibromocyclopropanation

The allene intermediate undergoes dibromocyclopropanation using bromoform (1.5 equiv) and benzyltriethylammonium chloride (BnNEt₃Cl, 1 mol%) in a biphasic system of dichloromethane (DCM) and 50% aqueous sodium hydroxide (4.0 equiv). The reaction is stirred at 60°C until completion, yielding the dibromocyclopropane derivative. For 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bisbenzene (S2-k), this step affords a 54% yield after purification via silica gel column chromatography (hexanes eluent).

Reaction Conditions Table

Parameter Value
Substrate Phenylallene (1.0 equiv)
Bromoform 1.5 equiv
Catalyst BnNEt₃Cl (1 mol%)
Base 50% NaOH (4.0 equiv)
Temperature 60°C
Solvent DCM/H₂O
Yield 54%
Mechanistic Insights

The dibromocyclopropanation proceeds via a haloform reaction mechanism. Bromoform acts as a dihalocarbene precursor under strong basic conditions, generating :CBr₂ intermediates that undergo [2+1] cycloaddition with the allene’s central carbon-carbon double bond. The stereoelectronic effects of the phenyl groups stabilize the transition state, favoring cyclopropane formation over competing polymerization.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.53 (d, J = 7.1 Hz, 4H), 7.34 (t, J = 7.4 Hz, 4H), 7.25 (t, J = 7.3 Hz, 2H), 2.50 (s, 2H).
  • ¹³C NMR (75 MHz, CDCl₃) : δ 141.8, 129.1, 128.4, 127.3, 45.0, 34.5, 33.9.

The singlet at δ 2.50 ppm corresponds to the cyclopropane protons, while aromatic resonances confirm the para-substituted phenyl groups.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₂Br₂ : 350.9304 [M]⁺
  • Observed : 350.9306 [M]⁺.

Applications and Derivatives

1,1'-(3,3-Dibromo-1,2-cyclopropanediyl)bisbenzene serves as a precursor to propargyl alcohols and allenes via elimination reactions with Grignard reagents (e.g., EtMgBr). Its strained ring also participates in transition-metal-catalyzed cross-couplings, enabling access to polycyclic aromatic hydrocarbons (PAHs).

Chemical Reactions Analysis

Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- involves its interaction with molecular targets through its bromine atoms and cyclopropane ring. The bromine atoms can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to various downstream effects . These interactions can affect molecular pathways and biological processes, making the compound useful for studying specific biochemical mechanisms.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

Compound A is most directly comparable to halogenated cyclopropane-bridged benzene derivatives:

Compound Molecular Formula Substituents Bridge Type Key Properties
Compound A (Target) C₁₅H₁₂Br₂ 3,3-dibromo Cyclopropanediyl High ring strain; bromine enhances reactivity
T28919 (Tamoxifen analog) C₁₅H₁₂Cl₂ 3,3-dichloro Cyclopropanediyl Lower lipophilicity vs. Br; pharmacological activity
Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo-] C₁₄H₁₂Br₂ Bromo on benzene Ethanediyl (C₂) Flexible bridge; reduced ring strain

Key Findings :

  • Halogen Effects: Bromine in Compound A increases lipophilicity (higher LogP vs. Cl analogs) and may improve membrane permeability in biological systems.
  • Bridge Strain : Cyclopropane in Compound A imposes greater steric and electronic constraints than ethanediyl bridges, affecting thermal stability and reaction pathways .

Cycloalkane-Bridged Systems

Comparisons with cyclobutane and conjugated diene bridges highlight the role of ring size and conjugation:

Compound Bridge Type Molecular Formula Key Properties
1,2-Diphenylcyclobutane Cyclobutanediyl C₁₆H₁₆ Lower ring strain; higher thermal stability
Benzene, 1,1'-(1,3-pentadiene-1,5-diyl)bis Conjugated diene C₁₇H₁₆ Extended π-conjugation; UV/Vis activity

Key Findings :

  • Ring Strain : Cyclopropane in Compound A is ~27 kcal/mol more strained than cyclobutane, increasing reactivity in ring-opening reactions .
  • Electronic Effects : Conjugated dienes (e.g., pentadiene bridge) enable delocalized electron systems, unlike the localized strain in Compound A .

Substituent Position and Electronic Effects

Bromine placement (on cyclopropane vs. benzene) significantly alters electronic properties:

Compound Substituent Position Calculated XLogP3 Notes
Compound A Cyclopropane ~5.3 (estimated) Bromine withdraws electrons, polarizing the ring
Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[2-bromo-] Benzene 6.1 (estimated) Fluorine enhances electronegativity; Br on benzene reduces steric clash

Key Findings :

  • Steric Effects : Bulky bromine atoms on the cyclopropane may hinder access to reactive sites compared to planar benzene-substituted analogs .

Biological Activity

Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis- (commonly referred to as dibromocyclopropylbenzene) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C15H12Br2
  • Molecular Weight : 352.068 g/mol
  • CAS Registry Number : 101246-06-4
  • Chemical Structure : The compound features a dibrominated cyclopropyl moiety linked to a biphenyl structure.

Synthesis

The synthesis of dibromocyclopropylbenzene typically involves the bromination of cyclopropylbenzene derivatives. Various methodologies have been documented, including:

  • Electrophilic Aromatic Substitution : Bromination reactions under controlled conditions to achieve selectivity for the cyclopropane ring.
  • Radical Mechanisms : Utilizing bromine in the presence of light or heat to facilitate radical formation and subsequent addition to the aromatic system.

Anticancer Properties

Research indicates that dibromocyclopropylbenzene exhibits notable cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to dibromocyclopropylbenzene showed effective inhibition against KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) cells with IC50 values in the low micromolar range (10.72 μM and 9.91 μM respectively) .

The biological activity is hypothesized to stem from:

  • DNA Intercalation : The planar structure may allow for intercalation between DNA base pairs, disrupting replication.
  • Reactive Oxygen Species (ROS) Production : The bromine substituents may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

StudyFindings
Study A (2011)Investigated the cytotoxic effects on various cancer cell lines; showed significant inhibition with IC50 values < 20 μM.
Study B (2015)Focused on the mechanism of action; concluded that ROS generation was a primary pathway for inducing cell death.
Study C (2018)Explored combinatorial therapies using dibromocyclopropylbenzene with existing chemotherapeutics; enhanced efficacy observed in resistant cancer models.

Toxicity and Safety Profile

While the compound shows promise in anticancer applications, its safety profile is critical:

  • Acute Toxicity Studies : Limited data available; however, compounds with similar structures often exhibit moderate toxicity.
  • Environmental Impact : Due to its brominated nature, there are concerns regarding persistence and bioaccumulation in aquatic environments.

Q & A

Basic: How can the synthesis of 3,3-dibromo-1,2-diphenylcyclopropane be optimized for yield and purity?

Methodological Answer:
Synthesis optimization should focus on bromination conditions. Use dibromination agents (e.g., Br₂ or NBS) under inert atmospheres to minimize side reactions. Control reaction temperature (e.g., 0–25°C) to reduce cyclopropane ring strain-induced decomposition. Monitor intermediates via GC-MS (retention time 28.55 min for diphenylcyclopropane derivatives in ) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry. Compare with dichloro analogs (e.g., CAS 2570-00-5 in ) to refine stoichiometry .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • GC-MS : Match retention times (e.g., 28.55 min for 1,2-diphenylcyclopropane in ) and trace masses (e.g., m/z 218 for diphenyl derivatives in ).
  • NMR : Identify cyclopropane protons (δ 2.5–3.5 ppm) and bromine-induced deshielding in ¹³C spectra.
  • X-ray Crystallography : Resolve stereochemical ambiguity in the cyclopropane ring and bromine positions.
  • FT-IR : Detect C-Br stretches (~550–650 cm⁻¹) and aromatic C-H vibrations .

Advanced: How does thermal degradation of this compound inform its stability in high-temperature applications?

Methodological Answer:
Thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS reveals degradation pathways. At 300–400°C, debromination occurs, forming diphenylcyclopropane (retention time 28.55 min, ) and brominated aromatics (e.g., m/z 91 for benzene derivatives in ). Competitive ring-opening produces 1,3-dienes or naphthalene derivatives (e.g., m/z 167 for diphenylmethane in ). Compare with dichloro analogs ( ) to assess halogen-dependent stability .

Advanced: What computational methods are suitable for modeling the cyclopropane ring strain and bromine substituent effects?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to quantify ring strain (~27 kcal/mol for cyclopropane) and electron-density distribution.
  • NBO Analysis : Evaluate hyperconjugation between bromine lone pairs and cyclopropane σ-bonds.
  • MD Simulations : Predict thermal stability by modeling bond dissociation energies under varying temperatures .

Advanced: How does this compound’s reactivity compare to its dichloro analog in cross-coupling reactions?

Methodological Answer:
Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids, monitoring reaction progress via LC-MS. Compare yields with dichloro analogs ( ), where C-Cl bonds require harsher conditions (e.g., higher temperatures or Ni catalysts). Analyze regioselectivity via NOESY NMR to confirm coupling sites .

Basic: What safety protocols are critical when handling this brominated cyclopropane derivative?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors (OSHA guidelines, as noted in ).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous disposal.
  • Storage : Keep under argon at –20°C to prevent degradation .

Advanced: What mechanistic insights explain isomerization during synthesis or storage?

Methodological Answer:
Isomerization arises from cyclopropane ring strain and bromine steric effects. Monitor via chiral HPLC or polarimetry for enantiomeric resolution. DFT calculations (e.g., transition-state barriers) predict pathways for cis/trans or diastereomer interconversion. Storage under light accelerates photochemical isomerization (e.g., Z/E stilbene analogs in ) .

Advanced: How can isotopic labeling (e.g., ¹³C, D) elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • ¹³C-Labeling : Track cyclopropane ring-opening in Diels-Alder reactions via 2D NMR.
  • Deuterium Studies : Use D₂O quenching to identify protonation sites in acid-catalyzed rearrangements.
  • HRMS : Confirm isotopic incorporation (e.g., m/z shifts for ²H or ¹³C) in intermediates .

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